molecular formula C6H6I2N2 B567553 3,5-Diiodo-2-methylpyridin-4-amine CAS No. 1227266-99-0

3,5-Diiodo-2-methylpyridin-4-amine

Cat. No.: B567553
CAS No.: 1227266-99-0
M. Wt: 359.937
InChI Key: YWQRCBCLSHHDTH-UHFFFAOYSA-N
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Description

3,5-Diiodo-2-methylpyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C6H6I2N2 It is characterized by the presence of two iodine atoms at the 3rd and 5th positions, a methyl group at the 2nd position, and an amine group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-2-methylpyridin-4-amine can be synthesized through a multi-step process involving the iodination of 2-methylpyridin-4-amine. One common method involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the desired positions on the pyridine ring. The reaction is typically carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature and pH conditions to ensure the selective iodination of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance the efficiency and yield of the compound. Industrial production may also involve purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-2-methylpyridin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl boronic acids.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to the corresponding amine or imine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or organolithium compounds are commonly used.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like potassium carbonate are typically employed.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or organometallic derivatives.

    Coupling Reactions: Products are various aryl or alkyl-substituted pyridines.

    Oxidation and Reduction Reactions: Products include nitroso, nitro, or reduced amine derivatives.

Scientific Research Applications

3,5-Diiodo-2-methylpyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diiodo-4-methylpyridin-2-amine
  • 3,5-Diiodo-2-methylpyridine
  • 3,5-Diiodo-4-aminopyridine

Uniqueness

3,5-Diiodo-2-methylpyridin-4-amine is unique due to the specific positioning of the iodine atoms and the amine group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3,5-diiodo-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRCBCLSHHDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856806
Record name 3,5-Diiodo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227266-99-0
Record name 3,5-Diiodo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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